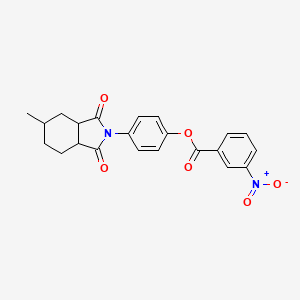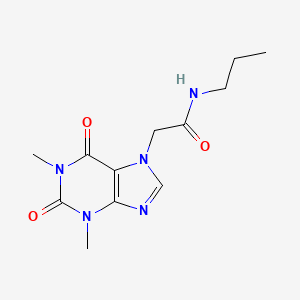
4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 3-nitrobenzoate is a complex organic compound that features a unique structure combining a nitrobenzoate moiety with an isoindoline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 3-nitrobenzoate typically involves multiple steps:
Formation of the Isoindoline Derivative: This step involves the reaction of a suitable precursor with reagents that introduce the isoindoline structure.
Attachment of the Nitrobenzoate Group: The isoindoline derivative is then reacted with 3-nitrobenzoic acid or its derivatives under conditions that facilitate esterification or amidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring the process is economically viable and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogen-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 3-nitrobenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and isoindoline moieties. These interactions can modulate biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester
- Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate
Uniqueness
4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 3-nitrobenzoate is unique due to the combination of its nitrobenzoate and isoindoline structures, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H20N2O6 |
|---|---|
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
[4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C22H20N2O6/c1-13-5-10-18-19(11-13)21(26)23(20(18)25)15-6-8-17(9-7-15)30-22(27)14-3-2-4-16(12-14)24(28)29/h2-4,6-9,12-13,18-19H,5,10-11H2,1H3 |
Clé InChI |
RQYNFXLABWOWGX-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-5-hydroxy-4-(pyridin-4-yl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11675304.png)
![(2,6-dibromo-4-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11675305.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]isonicotinohydrazide](/img/structure/B11675324.png)
![3-(4-bromophenyl)-N'-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11675327.png)

![3-butyl-10-(3,4-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11675356.png)
![4-Ethyl 2-methyl 5-({[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11675358.png)
![ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11675361.png)

![[(5E)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11675378.png)
![4-methyl-N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B11675392.png)
![4-[({(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11675394.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11675401.png)
